molecular formula C9H7FO3 B2797884 4-(2-Fluoroacetyl)benzoic acid CAS No. 2062562-03-0

4-(2-Fluoroacetyl)benzoic acid

Cat. No.: B2797884
CAS No.: 2062562-03-0
M. Wt: 182.15
InChI Key: OWILAIFANFGJCF-UHFFFAOYSA-N
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Description

4-(2-Fluoroacetyl)benzoic acid is a fluorinated derivative of benzoic acid featuring a fluoroacetyl substituent at the para position of the benzene ring. The fluorine atom on the acetyl group introduces unique electronic and steric effects, influencing its reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry and materials science due to the strategic placement of fluorine, which can enhance metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

4-(2-fluoroacetyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWILAIFANFGJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoroacetyl)benzoic acid typically involves the introduction of a fluoroacetyl group to a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where fluoroacetyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 4-(2-Fluoroacetyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Types of Reactions:

    Oxidation: 4-(2-Fluoroacetyl)benzoic acid can undergo oxidation reactions, particularly at the fluoroacetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the fluoroacetyl group can yield alcohols or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2-Fluorocarboxyl)benzoic acid, while reduction could produce 4-(2-Fluoroethanol)benzoic acid.

Scientific Research Applications

Synthesis of 4-(2-Fluoroacetyl)benzoic Acid

The synthesis of 4-(2-Fluoroacetyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. In this process, fluoroacetyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction conditions are crucial for achieving high purity and yield through subsequent purification methods like recrystallization or chromatography.

Chemistry

4-(2-Fluoroacetyl)benzoic acid serves as a valuable building block for synthesizing more complex fluorinated organic compounds. Its unique fluoroacetyl group enhances the reactivity of the compound, making it suitable for various chemical transformations.

Biology

In biological research, this compound has been utilized in enzyme inhibition studies and as a probe for investigating metabolic pathways involving fluorinated substrates. The fluoroacetyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction is significant in drug design and development, particularly concerning selectivity and binding affinity.

Industrial Applications

The compound is also explored for its potential use in producing specialty chemicals or materials that exhibit unique properties due to the presence of the fluoroacetyl group. This includes applications in pharmaceuticals, agrochemicals, and materials science.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of benzoic acid can act as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. For instance, compounds similar to 4-(2-Fluoroacetyl)benzoic acid have shown promise in inhibiting HDACs and retarding cancer cell growth through mechanisms involving apoptosis induction and reactive oxygen species generation .

Antifungal Activity Evaluation

Studies have evaluated the antifungal properties of various salicylanilide esters incorporating benzoic acid derivatives. While specific data on 4-(2-Fluoroacetyl)benzoic acid's antifungal activity remains limited, its structural analogs have been assessed for their efficacy against fungal strains, highlighting the potential for further exploration in this area .

Mechanism of Action

The mechanism of action of 4-(2-Fluoroacetyl)benzoic acid depends on its specific application. In biological systems, the fluoroacetyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) pKa (Carboxylic Acid)
4-(2-Fluoroacetyl)benzoic acid C₉H₇FO₃ 182.15 -F on acetyl group Data not provided ~2.8 (estimated)
4-(2-Oxoacetyl)benzoic acid C₉H₆O₄ 178.14 =O on acetyl group 171–175 3.1
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 232.21 -F on phenoxy ring 171–175 4.2
2-(4-Fluorobenzoyl)benzoic acid C₁₄H₉FO₃ 244.22 -F on benzoyl ring (para) 220–225 2.9

Key Observations :

  • Electron-Withdrawing Effects: The fluoroacetyl group in 4-(2-Fluoroacetyl)benzoic acid increases acidity (lower pKa) compared to non-fluorinated analogues like 4-(2-Oxoacetyl)benzoic acid.
  • Solubility: Fluorine’s electronegativity enhances polarity, improving aqueous solubility relative to hydrophobic derivatives like 4-(4-Fluorophenoxy)benzoic acid.
  • Thermal Stability: Higher melting points in fluorophenoxy derivatives (e.g., 171–175°C ) suggest stronger intermolecular interactions compared to acetylated variants.

Biological Activity

4-(2-Fluoroacetyl)benzoic acid is a derivative of benzoic acid that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action based on available research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives, including 4-(2-Fluoroacetyl)benzoic acid. These compounds have shown efficacy against various bacterial strains through mechanisms such as quorum sensing inhibition, which prevents biofilm formation and bacterial virulence.

  • Biofilm Inhibition : Research indicates that benzoic acid derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. For example, related compounds demonstrated significant inhibition rates at concentrations as low as 3 mM, suggesting that structural modifications can enhance bioactivity against resistant strains .

Antifungal Activity

The antifungal potential of 4-(2-Fluoroacetyl)benzoic acid has also been investigated. Studies have shown that certain benzoic acid derivatives exhibit antifungal activity against various fungal species, including Candida and Aspergillus.

  • Mechanism of Action : The antifungal activity is often attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit critical enzymes involved in fungal metabolism. In vitro assays have demonstrated that modifications in the benzoic acid structure can lead to enhanced antifungal potency .

Anticancer Properties

The anticancer activity of benzoic acid derivatives has been a focus of several studies, particularly regarding their effects on cancer cell lines.

  • Cell Growth Inhibition : In vitro studies have indicated that 4-(2-Fluoroacetyl)benzoic acid can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and modulation of cell cycle progression .
  • Proteasome and Autophagy Modulation : Some derivatives have been shown to enhance proteasome and autophagy activities in fibroblasts, suggesting potential applications in anti-aging and cancer therapies .

Case Studies

Several case studies provide insight into the biological activity of 4-(2-Fluoroacetyl)benzoic acid:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives significantly reduced bacterial viability compared to controls, indicating their potential as antimicrobial agents .
  • Antifungal Testing : In another study, the antifungal properties were assessed using a panel of fungal strains. The results indicated that modifications in the benzoic acid structure led to varying degrees of antifungal activity, with some derivatives exhibiting MIC values below 10 µg/mL against Candida albicans .
  • Cancer Cell Line Studies : A comprehensive study on the anticancer effects revealed that 4-(2-Fluoroacetyl)benzoic acid inhibited cell growth in breast cancer cell lines by inducing apoptosis at concentrations ranging from 5 to 20 µM .

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